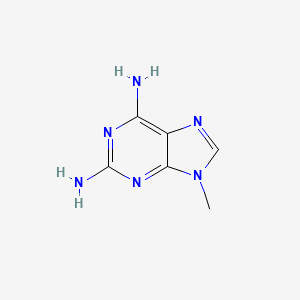

9-Methyl-9H-purine-2,6-diamine

Description

Overview of Purine (B94841) Scaffold Significance in Chemical Biology

The purine scaffold, composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of paramount importance in chemical biology. researchgate.netrsc.org Purines are integral components of nucleic acids, the building blocks of DNA and RNA, and are also found in other crucial molecules like adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. rsc.orgrsc.org The metabolic processes of all living organisms are heavily dependent on purines and their derivatives. researchgate.netrsc.org

The unique structural characteristics of purines allow for a diverse range of chemical modifications, leading to a vast library of bioactive molecules. researchgate.net This has made the purine scaffold a "privileged scaffold" in medicinal chemistry, attracting significant attention from researchers for the development of novel therapeutic agents. rsc.org Purine derivatives have been investigated for a wide array of medicinal applications, including their use as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.netrsc.org

Contextualization of 2,6-Diaminopurine (B158960) Derivatives in Contemporary Research

Among the vast family of purine derivatives, those containing a 2,6-diaminopurine (DAP) core have garnered considerable interest in modern research. acs.org 2,6-diaminopurine is a naturally occurring modification of adenine (B156593) found in the DNA of some bacteriophages. ebi.ac.uk A key feature of DAP is its ability to form three hydrogen bonds with thymine (B56734) in DNA and uracil (B121893) in RNA, which enhances the stability of nucleic acid duplexes. acs.org

This property, along with the potential for various chemical modifications, has made 2,6-diaminopurine derivatives valuable tools in several research areas. They are being explored as broad-spectrum antiviral agents, with some showing activity against flaviviruses like Dengue and Zika, as well as influenza and SARS-CoV-2. nih.govresearchgate.net Furthermore, the 2,6-diaminopurine scaffold has been utilized in the development of compounds that can correct certain genetic mutations, offering potential therapeutic avenues for diseases like cystic fibrosis. nih.gov The synthesis of various 2,6-diaminopurine derivatives continues to be an active area of research, with scientists exploring new ways to create these molecules and study their properties. researchgate.net

Research Landscape and Significance of 9-Methyl-9H-purine-2,6-diamine

9-Methyl-9H-purine-2,6-diamine, a specific derivative of 2,6-diaminopurine, has emerged as a compound of interest in several scientific domains. evitachem.com Its chemical structure features a methyl group at the 9-position of the purine ring, which prevents certain types of tautomerization and results in a biologically relevant form of the molecule. nsf.gov

Research into 9-Methyl-9H-purine-2,6-diamine has highlighted its potential in medicinal chemistry, particularly as an anticancer agent. evitachem.com Studies have indicated its ability to inhibit enzymes crucial for DNA synthesis, such as dihydrofolate reductase and thymidylate synthase. evitachem.com This inhibitory action can disrupt the proliferation of cancer cells. evitachem.com The compound's lipophilicity is believed to enhance its ability to penetrate cell membranes, facilitating its biological activity. evitachem.com

Beyond its potential anticancer properties, 9-Methyl-9H-purine-2,6-diamine serves as a valuable chemical probe for investigating enzyme mechanisms and cellular processes related to nucleic acids. evitachem.com Its photophysical properties have also been a subject of study, providing insights into the deactivation pathways of purine chromophores. nsf.gov The synthesis of 9-Methyl-9H-purine-2,6-diamine is typically achieved through the methylation of 2,6-diaminopurine. evitachem.com

Interactive Data Table: Physicochemical Properties of 9-Methyl-9H-purine-2,6-diamine

| Property | Value | Source |

| Molecular Formula | C6H8N6 | guidechem.com |

| Molecular Weight | 164.17 g/mol | guidechem.com |

| CAS Number | 30720-65-1 | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 5 | guidechem.com |

| Topological Polar Surface Area | 95.6 Ų | guidechem.com |

Interactive Data Table: Synonyms for 9-Methyl-9H-purine-2,6-diamine

| Synonym | Source |

| 2,6-Diamino-9-methyl-9H-purine | guidechem.com |

| 9-METHYLPURINE-2,6-DIAMINE | guidechem.com |

| AKOS030562438 | guidechem.com |

| CHEMBL66076 | guidechem.com |

| CTK1C0234 | guidechem.com |

| DTXSID10629165 | guidechem.com |

| MFCD20693407 | guidechem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

9-methylpurine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3,(H4,7,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJOZGVQPPGGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629165 | |

| Record name | 9-Methyl-9H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30720-65-1 | |

| Record name | 9-Methyl-9H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9 Methyl 9h Purine 2,6 Diamine and Its Structural Analogs

Strategic Approaches to Purine (B94841) Core Functionalization

The inherent chemical properties of the purine ring system dictate the strategies for its modification. The electron-deficient nature of the pyrimidine (B1678525) portion of the purine core makes the C-2 and C-6 positions susceptible to nucleophilic attack, a feature that is central to the synthesis of 2,6-diaminopurine (B158960) derivatives.

The introduction of amino groups at the C-2 and C-6 positions of the purine ring is typically achieved through nucleophilic aromatic substitution reactions. This process generally starts from a purine core that has been substituted with good leaving groups, most commonly halogens like chlorine, at these positions. The differential reactivity of the C-6 and C-2 positions allows for a stepwise and controlled substitution.

The C-6 position of a dihalopurine is significantly more reactive towards nucleophiles than the C-2 position. This allows for selective substitution at C-6 under milder conditions, followed by a second substitution at C-2, which often requires more forcing conditions such as higher temperatures or pressures. For the synthesis of 9-Methyl-9H-purine-2,6-diamine, this stepwise amination is a common and effective strategy. The reaction typically involves treating a 2,6-dihalo-9-methylpurine with an ammonia (B1221849) source, such as aqueous or alcoholic ammonia, or with a protected form of ammonia.

A critical step in the synthesis of 9-Methyl-9H-purine-2,6-diamine is the introduction of a methyl group at the N-9 position of the purine ring. Purines possess multiple nitrogen atoms that can potentially be alkylated (N-1, N-3, N-7, and N-9). Therefore, achieving regioselectivity for the N-9 position is a significant synthetic challenge.

Several strategies are employed to ensure N-9 methylation. One common approach is the direct alkylation of a purine precursor, often a 2,6-dihalo or a 2-amino-6-halopurine. The reaction conditions, including the choice of base and solvent, can influence the regioselectivity of the alkylation. For instance, using a non-polar solvent can favor N-9 alkylation. Another powerful method involves the Mitsunobu reaction, which often provides high regioselectivity for the N-9 position under mild conditions. Additionally, the synthesis can be designed to form the purine ring system with the N-9 methyl group already in place, by starting with a methylated imidazole (B134444) precursor.

Exploration of Synthetic Precursors and Key Intermediate Compounds

The choice of starting materials and the isolation of key intermediates are pivotal in the successful synthesis of 9-Methyl-9H-purine-2,6-diamine. Halopurines are particularly important precursors due to the reactivity of the carbon-halogen bonds.

A widely utilized and efficient route to 9-Methyl-9H-purine-2,6-diamine begins with the commercially available 2,6-dichloropurine (B15474). This precursor offers two reactive sites for nucleophilic substitution. The synthesis can proceed through two main pathways:

Alkylation followed by Amination: 2,6-Dichloropurine is first methylated to yield a mixture of 2,6-dichloro-9-methylpurine and 2,6-dichloro-7-methylpurine. After separation of the desired N-9 isomer, a two-step amination process is carried out. The more reactive C-6 chloride is substituted first, followed by the C-2 chloride under more vigorous conditions, to yield the final product.

Amination followed by Alkylation: Alternatively, 2,6-dichloropurine can be partially aminated to form 2-amino-6-chloropurine (B14584) or 6-amino-2-chloropurine, followed by methylation and then the final amination step.

The table below summarizes a typical reaction sequence starting from 2,6-dichloropurine.

| Step | Reactant(s) | Reagent(s) | Product(s) | Purpose |

| 1 | 2,6-Dichloropurine | Methylating agent (e.g., CH₃I), Base (e.g., K₂CO₃) | 2,6-Dichloro-9-methylpurine | Introduction of the N-9 methyl group. |

| 2 | 2,6-Dichloro-9-methylpurine | Ammonia source (e.g., NH₃ in alcohol) | 2-Amino-6-chloro-9-methylpurine | Selective amination at the C-6 position. |

| 3 | 2-Amino-6-chloro-9-methylpurine | Ammonia source (e.g., NH₃ in phenol) | 9-Methyl-9H-purine-2,6-diamine | Final amination at the C-2 position. |

An alternative synthetic route involves the use of thiopurine intermediates. For example, 2-amino-6-chloropurine can be reacted with a thiol, such as methyl mercaptan, to form 2-amino-6-methylthiopurine. The methylthio group at the C-6 position can then be displaced by an amino group. This strategy can sometimes offer advantages in terms of reaction control and yield.

Another important intermediate is 2-amino-6-chloropurine, which can be synthesized from guanine (B1146940) or 2,6-dichloropurine. This compound serves as a versatile platform for the synthesis of various 2,6-disubstituted purines. The selective introduction of the N-9 methyl group onto this intermediate is a key step in several synthetic pathways leading to 9-Methyl-9H-purine-2,6-diamine.

Modern Synthetic Techniques and Reaction Optimization

Recent advancements in synthetic organic chemistry have been applied to the synthesis of purine derivatives to improve efficiency, yield, and environmental friendliness. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions that traditionally require high temperatures and long reaction times, such as the amination of chloropurines. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been explored for the formation of C-N bonds in purine synthesis. These methods can offer greater functional group tolerance and milder reaction conditions compared to traditional nucleophilic substitution reactions.

Optimization of reaction conditions remains a crucial aspect of the synthesis. This includes the systematic evaluation of solvents, bases, temperatures, and catalysts to maximize the yield of the desired product while minimizing the formation of byproducts, particularly regioisomers. The use of high-throughput screening techniques can accelerate this optimization process.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become an invaluable technique for the rapid and efficient construction of heterocyclic compounds, including purine derivatives. nih.govresearchgate.net This method often leads to dramatically reduced reaction times, increased yields, and improved purity of the final products compared to conventional heating methods. rsc.orgarkat-usa.org

The application of microwave irradiation has been successfully employed in the synthesis of various structural analogs of 9-methyl-9H-purine-2,6-diamine. For instance, the amination of 6-chloropurine (B14466) derivatives with different amines can be effectively carried out in water, providing a greener and more efficient protocol for preparing 6-substituted aminopurine analogs. researchgate.netscielo.br In one study, a series of 6-substituted aminopurine analogs were synthesized in very good yields by reacting 6-chloropurine derivatives with various amines under microwave irradiation in water. researchgate.net

The synthesis of 2,6-diamino-substituted purines, which are structurally related to 9-methyl-9H-purine-2,6-diamine, has also benefited from microwave-assisted protocols. mdpi.com For the synthesis of precursors to these compounds, 2,6-dichloropurine can be reacted with amines like cyclohexylamine (B46788) in ethanol (B145695) with triethylamine (B128534) under microwave irradiation at 90 °C for 1.5 hours. mdpi.com This approach facilitates the selective substitution at the C6 position. Further substitution at the C2 position can also be achieved using microwave heating. For example, the reaction of a 2-chloro-6-substituted purine with an amine in the presence of trifluoroacetic acid in ethanol at 120 °C under microwave irradiation for 2.5 hours yielded the desired N2,N6-disubstituted purine-2,6-diamine. mdpi.com

The following table summarizes representative examples of microwave-assisted synthesis of purine analogs.

| Starting Material | Reagents | Solvent | Microwave Conditions | Product | Yield | Reference |

| 2,6-Dichloropurine | Cyclohexylamine, Et₃N | EtOH | 90 °C, 1.5 h | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | 65% | mdpi.com |

| 2-Chloro-N-cyclohexyl-N-methyl-9H-purin-6-amine | 6-morpholinopyridin-3-amine, TFA | EtOH | 120 °C, 2.5 h | N⁶-Cyclohexyl-N⁶-methyl-N²-(6-morpholinopyridin-3-yl)-7H-purine-2,6-diamine | 25% | mdpi.com |

| 6-Chloropurine | Aniline, Et₃N | H₂O | 200 W, 72 °C | 6-Phenylaminopurine | High | researchgate.netscielo.br |

| Pyrimidine-4,5,6-triamine | 2-(benzo[d] nih.govacs.orgdioxol-5-yl)acetic acid, P(OPh)₃ | Pyridine | 220 °C, 15 min | 8-(benzo[d] nih.govacs.orgdioxol-5-ylmethyl)-9H-purin-6-amine | 87% | nih.gov |

| 6-Halopurine derivatives | Ethyl acetoacetate | Neat | - | 6-Methylpurines | High | arkat-usa.org |

Catalyst Systems and Controlled Reaction Conditions for Selective Derivatization

The selective functionalization of the purine core is a key challenge in the synthesis of derivatives of 9-methyl-9H-purine-2,6-diamine. The purine ring system has multiple reactive sites, and controlling the regioselectivity of substitution reactions is paramount. acs.orgmdpi.com Various catalyst systems and controlled reaction conditions have been developed to address this challenge.

Direct alkylation of purines often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. acs.org However, specific catalyst systems can promote selectivity for the less favored N7 position. For instance, the use of SnCl₄ as a catalyst in the reaction of N-trimethylsilylated 6-chloropurine with a tert-alkyl halide allows for the regioselective introduction of a tert-alkyl group at the N7 position. acs.org The amount of SnCl₄ catalyst was found to be crucial for the conversion of the starting material. acs.org

Palladium-catalyzed cross-coupling reactions are also powerful tools for the derivatization of purines. mdpi.com Palladium-catalyzed amination is a common method for introducing amino groups onto the purine scaffold. For example, the synthesis of certain 9H-purine-2,6-diamine derivatives involves a palladium-catalyzed amination step where a substituted [2-chloro-9-(tetrahydro-pyran-2-yl)-9H-purin-6-yl]-amine is reacted with an aryl or heteroarylamine in the presence of a palladium catalyst and a base like sodium tert-butylate. google.comgoogle.com The synthesis of N²,N⁶-disubstituted purine-2,6-diamines can be challenging due to the poor nucleophilicity of some amines, necessitating the exploration of different reaction conditions, including Buchwald-Hartwig amination. mdpi.com

Copper-catalyzed reactions, such as the Ullmann-type reactions, are also utilized for C-N bond formation in purine synthesis, although they can sometimes be unsuccessful for certain substrates. mdpi.com More recently, novel organometallic compounds, such as purine-functionalized ferrocene (B1249389) derivatives, have been synthesized and investigated for their catalytic properties, indicating an expanding scope of catalyst systems for purine chemistry. nih.govacs.org

The table below highlights different catalyst systems and their application in the selective derivatization of purines.

| Purine Substrate | Reagents | Catalyst System | Reaction Type | Selectivity/Product | Reference |

| N-trimethylsilylated 6-chloropurine | tert-Alkyl halide | SnCl₄ | Alkylation | N7-tert-alkylation | acs.org |

| [2-Chloro-9-(tetrahydro-pyran-2-yl)-9H-purin-6-yl]-amine | Heteroaryl/aryl-amine, Sodium tert-butylate | Palladium catalyst | Amination | N²-substituted-9H-purine-2,6-diamine derivative | google.comgoogle.com |

| 6-Chloropurines | Organozinc halides | Nickel catalyst | Negishi Cross-Coupling | C6-substituted purines | mdpi.com |

| 2-Chloro-6-methyl-N⁴-(2-morpholinoethyl)pyrimidine-4,5-diamine | Acetic acid | Pd/C (in preceding step) | Cyclization | 8-Chloro-6-methyl-9-(2-morpholinoethyl)-9H-purine | nih.govacs.org |

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful tool for the definitive structural elucidation of 9-Methyl-9H-purine-2,6-diamine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton (1H) NMR Characterization of Amine and Purine (B94841) Ring Protons

Proton (¹H) NMR spectroscopy allows for the identification and characterization of the various protons within the 9-Methyl-9H-purine-2,6-diamine molecule. In a typical ¹H NMR spectrum, distinct signals corresponding to the amine (NH₂) protons and the protons of the purine ring are observed. The chemical shifts of these protons are influenced by their local electronic environment.

The protons of the amine groups typically appear as broad singlets, and their chemical shift can be influenced by factors such as solvent and temperature due to hydrogen bonding. ucl.ac.uk The purine ring protons, specifically the H-8 proton, will exhibit a characteristic chemical shift. The methyl group protons at the N9 position will also produce a distinct singlet. For instance, in related substituted purine derivatives, the purine proton signal often appears in the aromatic region of the spectrum. redalyc.orgnih.gov

Table 1: Representative ¹H NMR Spectral Data for Substituted Purine Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ ppm) |

|---|---|---|---|

| N6-cyclopropyl-9H-purine-2,6-diamine | DMSO-d6 | =CH-N | 8.18 |

| NH₂, N8H and N2H | 7.57 | ||

| N-CH | 2.53 | ||

| CH₂CH₂ | 0.30-0.51 | ||

| N6-phenyl-9H-purine-2,6-diamine | DMSO-d6 | =CH-N | 8.06 |

| NH₂, N8H and N2H | 8.43 | ||

| Ar-H | 6.67-7.49 |

Note: This table presents data for structurally similar compounds to provide a reference for the expected chemical shifts in 9-Methyl-9H-purine-2,6-diamine. Data is sourced from a study on 6-substituted purine derivatives. redalyc.org

Carbon-13 (13C) NMR Analysis of the Purine Skeleton and Substituents

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of 9-Methyl-9H-purine-2,6-diamine. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The purine skeleton consists of five carbon atoms (C2, C4, C5, C6, and C8), each with a characteristic chemical shift. The carbon atom of the methyl group substituent at the N9 position will also have a specific resonance. For example, in analogous 6-substituted purine derivatives, the carbon signals of the purine ring are well-defined and fall within expected ranges. redalyc.org

Table 2: Representative ¹³C NMR Spectral Data for Substituted Purine Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ ppm) |

|---|---|---|---|

| N6-[3-(trifluoromethyl)phenyl]-9H-purine-2,6-diamine | DMSO-d6 | Purine Carbons | 113.7, 115.4, 121.2, 135.9, 150.6, 157.5 |

| Aromatic Carbons | 122.6, 124.9, 130.1, 132.3, 140.7, 143.2 | ||

| N6-[4-(2,2,2-trifluoroethoxy)phenyl]-9H-purine-2,6-diamine | DMSO-d6 | Purine Carbons | 114.8, 120.5, 137.3, 149.2, 151.2, 156.7 |

| Aromatic Carbons | 121.6, 123.2, 133.9, 145.1 | ||

| CH₂ | 83.2 |

Note: This table presents data for structurally similar compounds to provide a reference for the expected chemical shifts in 9-Methyl-9H-purine-2,6-diamine. Data is sourced from a study on 6-substituted purine derivatives. redalyc.org

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the precise connectivity of atoms within the 9-Methyl-9H-purine-2,6-diamine molecule. jst.go.jp

HSQC experiments correlate the signals of directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the purine ring and the methyl group. HMBC experiments, on the other hand, reveal long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connection between the methyl group and the N9 position of the purine ring, as a correlation between the methyl protons and the C4 and C8 carbons of the purine ring would be expected. mdpi.com The use of these techniques is crucial for confirming the regioselectivity of the methylation at the N9 position.

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of 9-Methyl-9H-purine-2,6-diamine and to study its fragmentation patterns, which can provide further structural information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these ions. For 9-Methyl-9H-purine-2,6-diamine, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern observed in the EI-MS spectrum can provide valuable structural information by revealing characteristic losses of small molecules or radicals. For instance, in related purine derivatives, the molecular ion peak is often clearly observed, along with fragment ions resulting from the cleavage of substituents. redalyc.org

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like 9-Methyl-9H-purine-2,6-diamine. ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts. jst.go.jpmdpi.com Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. jst.go.jpmdpi.com This is crucial for confirming the molecular formula of 9-Methyl-9H-purine-2,6-diamine (C₆H₈N₆). evitachem.com For example, HRMS analysis of related compounds has been used to confirm their calculated molecular formulas. jst.go.jptandfonline.com

Computational and Theoretical Investigations of 9 Methyl 9h Purine 2,6 Diamine and Its Tautomers

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT calculations serve as a powerful tool to model and predict the behavior of 9-Methyl-9H-purine-2,6-diamine at the molecular level. These studies provide a detailed understanding of its geometry, electronic properties, and inherent reactivity.

Geometric Optimization and Conformational Analysis

Theoretical investigations, often employing the B3LYP functional with a suitable basis set such as cc-pVDZ, have been used to determine the most stable geometric conformations of purine (B94841) derivatives. nih.govnsf.gov For substituted purines, including those with amino groups, DFT calculations can predict bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure. evitachem.comnih.gov Conformational analysis of related substituted purines has revealed that different conformations can be the most stable depending on the solvent environment. nih.gov For instance, in a study of a reversine-related molecule, the most stable conformation in the gas phase was also the most stable in chloroform. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Substituted Purine Derivative (Example Data) This table is illustrative and based on general findings for substituted purines. Specific values for 9-Methyl-9H-purine-2,6-diamine would require dedicated calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.35 | C6-N1-C2 |

| C2-N3 | 1.33 | N1-C2-N3 |

| N3-C4 | 1.34 | C2-N3-C4 |

| C4-C5 | 1.38 | N3-C4-C5 |

| C5-C6 | 1.40 | C4-C5-C6 |

| C6-N1 | 1.36 | C5-C6-N1 |

| C5-N7 | 1.38 | C4-C5-N7 |

| N7-C8 | 1.31 | C5-N7-C8 |

| C8-N9 | 1.37 | N7-C8-N9 |

| N9-C4 | 1.37 | C8-N9-C4 |

Molecular Orbital Characterization and Electronic Properties

The electronic properties of purine derivatives are dictated by their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT studies on related purine systems have shown that the distribution and energies of these orbitals are key to understanding their reactivity and spectral properties. researchgate.net For instance, in push-pull purine systems, the HOMO is often localized on the electron-donating purine core, while the LUMO is on the electron-accepting substituent. researchgate.net Substitution at different positions on the purine ring can significantly alter the energies of these orbitals. acs.org For example, substitution at the C2 position has been observed to considerably decrease the energy of the first π → π* state. acs.org

Table 2: Calculated Electronic Properties of Substituted Purines (Example Data) This table presents a conceptual representation of data obtained from DFT calculations on related purine systems.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-amino-substituted purine | -5.5 to -6.0 | -2.0 to -2.5 | 3.0 to 4.0 |

| 6-amino-substituted purine | -5.4 to -5.9 | -1.9 to -2.4 | 3.0 to 4.0 |

| 2,6-diamino-substituted purine | -5.25 to -6.04 | -2.18 to -3.15 | 2.52 to 2.95 |

Source: Adapted from studies on various substituted purines. researchgate.net

Tautomeric Preferences and Energetic Landscapes of Purine Diamines

Tautomerism, the interconversion of structural isomers, is a critical aspect of purine chemistry, influencing their biological activity and physical properties. For 2,6-diaminopurine (B158960) and its derivatives, the equilibrium between different tautomeric forms, primarily the N7H and N9H tautomers, is of significant interest.

Investigation of N7H and N9H Tautomer Stability and Interconversion

For many purine derivatives, the N9H tautomer is the most stable form in the gas phase. nih.govmdpi.com However, the relative stability can be influenced by substituents. nih.gov In the case of 2,6-diaminopurine (a close analog of the title compound), computational studies have shown that the 9H tautomer is more photostable than the 7H tautomer. chemrxiv.orgresearchgate.net Theoretical calculations on a related N6-substituted-N2-phenyl-7H-purine-2,6-diamine indicated that the HN(9) tautomer is more stable than the HN(7) form in the gas phase, water, and chloroform. nih.gov The energy barrier for the interconversion between tautomers can be substantial in the gas phase, but solvation can significantly reduce these barriers. mdpi.com

Table 3: Relative Energies of Purine Tautomers (Illustrative) This table is a generalized representation based on findings for various purine derivatives.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| N9H | 0.0 | 0.0 |

| N7H | 0.2 - 4.0 | Can be similar to N9H |

| N1H | Generally less stable | Stabilized by solvation |

| N3H | Less stable than N7H/N9H | Can be stabilized in some substituted purines |

Source: Based on general trends reported in computational studies of purines. nih.govmdpi.com

Influence of Solvent Environment on Tautomeric Equilibria

The solvent environment plays a crucial role in determining the dominant tautomeric form. nih.govmdpi.com Polar solvents tend to stabilize more polar tautomers. orientjchem.orgorientjchem.org For unsubstituted purine, while the N9H tautomer is dominant in the gas phase, in aqueous solutions, the N7H and N9H tautomers can have similar energies and coexist in significant amounts. nih.govmdpi.com The polarizable continuum model (PCM) is a common computational method used to simulate the effects of a solvent. orientjchem.orgorientjchem.org Studies using this model have shown that increasing solvent polarity generally increases the stability of all tautomers compared to the gas phase. orientjchem.orgorientjchem.org For certain substituted aminopurines, a change in tautomeric preference from N9H to N7H is observed in solvents with a high dielectric constant. nih.gov

Excited State Dynamics and Photophysical Pathways

The interaction of 9-Methyl-9H-purine-2,6-diamine with light, and the subsequent de-excitation pathways, are fundamental to its photophysical properties. Computational studies are essential for mapping the potential energy surfaces of the excited states and identifying the mechanisms of energy dissipation.

Investigations into the excited-state dynamics of 2,6-diaminopurine have revealed that the 9H and 7H tautomers exhibit different relaxation mechanisms. nsf.govresearchgate.net The 9H tautomer of 2,6-diaminopurine has been found to have a small barrier for ultrafast relaxation back to the ground state. nsf.govchemrxiv.org In contrast, the 7H tautomer has a larger barrier to reach a conical intersection and shows a significant triplet state yield. nsf.govchemrxiv.org Studies on 9-methylpurine (B1201685) have shown that upon UV excitation, it undergoes ultrafast conversion from the S2(ππ) state to a vibrationally excited ¹nπ state, which then efficiently populates the triplet manifold. nih.gov The fluorescence quantum yield of 9-methylpurine is sensitive to the solvent environment, being slightly higher in acetonitrile (B52724) than in aqueous solution. nih.gov

Table 4: Excited State Lifetimes of 2,6-Diaminopurine Tautomers in the Gas Phase

| Tautomer | Excited State Lifetime (ns) |

| N9H | 6.3 ± 0.4 |

| N7H | 8.7 ± 0.8 |

Source: Experimental data for 2,6-diaminopurine, a closely related compound. researchgate.net

Electronic Deactivation Mechanisms and Conical Intersections

Upon excitation to the S1(ππ* La) state, 9-Methyl-9H-purine-2,6-diamine exhibits a highly efficient deactivation mechanism. nsf.govnih.gov This process is primarily driven by non-radiative pathways involving two key conical intersections with the ground state (S0). nsf.govnih.govchemrxiv.org These intersections, located along the C2- and C6-reaction coordinates, provide ultrafast routes for the molecule to return to its ground electronic state, effectively dissipating the absorbed UV energy without undergoing photochemical reactions. nsf.govnih.gov

The presence of these conical intersections is a hallmark of photostable molecules, as they prevent the population of long-lived, reactive excited states. nsf.govnih.gov The deactivation mechanism involves motion along specific reaction coordinates, namely the C2- and C6-coordinates, which correspond to structural changes in the purine ring that facilitate the transition from the excited state back to the ground state. nsf.govnih.gov The optimization of these minimum-energy crossing points has been achieved using advanced computational methods like SF-TDDFT, which accurately describe the dimensionality of conical intersections. nsf.gov

Radiative and Non-radiative Decay Processes and Lifetimes

The deactivation of the excited state of 9-Methyl-9H-purine-2,6-diamine is overwhelmingly dominated by non-radiative decay processes. nsf.govnih.govchemrxiv.org It has been determined that over 99% of the excited state population decays through these non-radiative pathways. nsf.govnih.govchemrxiv.org This is reflected in the very low fluorescence quantum yields observed for this compound. nsf.govchemrxiv.org

The radiative decay, while a minor pathway, results in fluorescence emission. nsf.govchemrxiv.org The lifetimes of both radiative and non-radiative decay processes are influenced by the surrounding environment. nsf.govnih.gov For instance, both the radiative and non-radiative lifetimes are observed to be longer in an aqueous solution compared to acetonitrile. nsf.govnih.gov

| Property | Acetonitrile | Phosphate (B84403) Buffer (pH 7.4) |

| Excitation Wavelength | 290 nm | 290 nm |

| Emission Maximum | 335 ± 2 nm | 352 ± 2 nm |

| Fluorescence Quantum Yield | 0.0020 ± 0.0001 | 0.0042 ± 0.0001 |

| 0-0 Energy of S1 State | 4.13 eV | 4.09 eV |

This table summarizes the photophysical properties of 9-Methyl-9H-purine-2,6-diamine in different solvents. Data sourced from Brister et al. (2023). nsf.govchemrxiv.org

Solvent Polarity Effects on Photophysics and Excited State Relaxation

The polarity of the solvent has a discernible effect on the photophysics and excited-state relaxation pathways of 9-Methyl-9H-purine-2,6-diamine. nsf.gov This has been investigated by comparing its behavior in acetonitrile, a solvent with a polarity that is thought to more closely resemble the environment of nucleobases within a nucleic acid strand, and an aqueous phosphate buffer. nsf.gov

In the more polar aqueous environment, the fluorescence emission is red-shifted by approximately 17 nm compared to acetonitrile, with the emission maximum at 352 nm in the buffer solution versus 335 nm in acetonitrile. chemrxiv.org Furthermore, the fluorescence quantum yield is roughly doubled in the aqueous buffer, and the excited-state lifetimes are longer. nsf.govnih.govchemrxiv.org These observations suggest that the solvent environment can modulate the efficiency of the deactivation pathways, with the non-radiative decay being somewhat less efficient in the more polar solvent, leading to a slight increase in the radiative decay. nsf.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling Approaches

While specific QSAR models for 9-Methyl-9H-purine-2,6-diamine are not extensively detailed in the reviewed literature, broader studies on 2,6,9-trisubstituted purine derivatives provide valuable insights into the structural features that govern their biological activities. mdpi.comnih.govimtm.cz These computational techniques are instrumental in modern drug discovery for designing and predicting the activity of new compounds. nih.govresearchgate.net

Correlation of Steric and Electronic Properties with Biological Modulation

For a series of 2,6,9-trisubstituted purine derivatives investigated for their anticancer properties, 3D-QSAR models have been developed to correlate their structural features with their cytotoxic activity. mdpi.comnih.govimtm.cz A key finding from these studies is that steric properties play a more dominant role than electronic properties in explaining the cytotoxicity of these compounds. mdpi.comnih.govimtm.cz The contribution of steric properties was estimated to be around 70%, while electronic properties accounted for the remaining 30%. mdpi.comnih.govimtm.cz

Specifically, the analysis revealed that an arylpiperazinyl system at position 6 of the purine ring is beneficial for cytotoxic activity. nih.gov Conversely, the presence of bulky substituents at the C-2 position of the purine core is unfavorable for activity. nih.govimtm.cz This highlights the importance of the size and shape of substituents at specific positions on the purine scaffold for achieving the desired biological effect.

| Model | q² | r² | SEE | N | r²_pred |

| HL-60 Cell Line | 0.791 | 0.969 | 0.127 | 2 | 0.968 |

| NCI-H460 Cell Line | 0.745 | 0.959 | 0.142 | 1 | 0.976 |

This table presents the statistical parameters of the Comparative Molecular Field Analysis (CoMFA) models for 2,6,9-trisubstituted purine derivatives, indicating high reliability and predictive capability. mdpi.com q² is the leave-one-out cross-validation coefficient, r² is the non-cross-validated correlation coefficient, SEE is the standard error of estimation, N is the number of components, and r²_pred is the external validation correlation coefficient.

Development of Predictive Models for Purine Derivative Activity

The development of predictive QSAR models is a crucial step in the rational design of novel purine derivatives with enhanced biological activity. mdpi.comnih.govresearchgate.net By establishing a statistically significant relationship between the physicochemical properties of the molecules and their biological response, these models can be used to virtually screen new compounds and prioritize them for synthesis and further testing. nih.gov

For instance, robust 3D-QSAR models for anticancer purine derivatives have been built that demonstrate high internal and external predictive power. mdpi.com These models, based on comparative molecular field analysis (CoMFA), provide a detailed three-dimensional map of the steric and electrostatic fields around the purine scaffold that are critical for activity. mdpi.com Such models are invaluable for understanding the structure-activity relationships and for the design of new, more potent inhibitors targeting specific biological targets like protein kinases, which are often implicated in cancer. nih.govnih.govresearchgate.net The successful application of these models can significantly reduce the time and cost associated with the discovery of new therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of 9 Methyl 9h Purine 2,6 Diamine Analogs

Systematic Investigation of Substituent Effects on Biological Modulation

The biological activity of purine (B94841) derivatives can be significantly altered by the introduction of various substituents at different positions on the purine ring.

The substituent at the N-9 position of the purine ring plays a critical role in determining the efficacy and selectivity of its derivatives. Studies have shown that modifying this position can influence the compound's interaction with biological targets.

For instance, the introduction of a methyl group at the N-9 position, as seen in 9-Methyl-9H-purine-2,6-diamine, is a key structural feature. evitachem.com Research on various purine derivatives has demonstrated that the nature of the N-9 substituent can modulate activity. For example, in a series of N(6)-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives, specific substitutions at the N-9 position with tetrahydropyran-2-yl, ethoxyethyl, and various C2-C4 alkyl chains terminated by different functional groups were investigated to understand their impact on cytokinin activity. nih.gov It was found that 9-methylpurine (B1201685) derivatives were generally less potent but more selective compared to their 9H-purine counterparts. grafiati.com

Furthermore, research into N9-substituted purine derivatives has indicated that N(9)-substitution can enhance antimycobacterial activity. researchgate.net In the context of designing inhibitors for cyclin-dependent kinases (CDKs), it was observed that increasing the steric bulk at the N-9 position tends to reduce the inhibitory potential of the compounds. researchgate.net Conversely, in the development of Bcr-Abl inhibitors, the comparison between different N-9 substituents, such as methylcyclopropyl and n-hexyl, highlighted that the former was more favorable for activity. nih.gov

The following table summarizes the observed effects of different N-9 substitutions on the biological activity of purine analogs:

| N-9 Substituent | Biological Target/Activity | Observation |

| Methyl | General | Creates less potent but more selective derivatives compared to 9H-purines. grafiati.com |

| Various alkyl and functionalized chains | Cytokinin activity | Influences receptor activation and overall cytokinin response. nih.gov |

| Increased steric bulk | CDK inhibition | Reduces inhibitory potential. researchgate.net |

| Methylcyclopropyl vs. n-hexyl | Bcr-Abl inhibition | Methylcyclopropyl is more favorable for activity. nih.gov |

Modifications of the amino groups at the C-2 and C-6 positions of the purine scaffold are fundamental in SAR studies, significantly impacting the biological profile of the resulting analogs. evitachem.comrsc.org The presence and nature of substituents at these positions can dictate the compound's interaction with various enzymes and receptors.

Research has shown that substitution at the C-2 position can significantly decrease the energy of the first π → π* state, a key photophysical property. acs.orgresearchgate.net In the context of microtubule assembly, the introduction of an amino group at the C-2 position of ATP to form 2-amino ATP was found to substantially promote assembly. nih.gov

At the C-6 position, modifications have been extensively studied. For example, in the development of P2X3 receptor antagonists, introducing a small lipophilic methyl substituent on the 6-amino group enhanced the antagonistic activity of 9-benzyl-2-aminoadenine derivatives. nih.gov Specifically, the compound 9-(5-iodo-2-isopropyl-4-methoxybenzyl)-N(6)-methyl-9H-purine-2,6-diamine showed potent antagonism. nih.gov Similarly, the synthesis of N6-substituted-9H-purine-2,6-diamines by reacting 2-amino-6-methylthiopurine with various amines has been a strategy to generate new compounds with potential biological activities. researchgate.net

Computational studies have also shed light on the effects of amino group substitution. The amino group at the C-6 position, as seen in adenine (B156593), influences the stability of different tautomers and modifies the effects of other substituents on the purine ring. nih.gov The position of the amino group (C-2, C-6, or C-8) also affects the aromaticity of the purine rings. mdpi.com

The table below provides examples of modifications at the C-2 and C-6 positions and their observed biological consequences:

| Position | Modification | Biological Effect |

| C-2 | Introduction of an amino group | Promotes microtubule assembly. nih.gov |

| C-6 | Methylation of the amino group | Enhances P2X3 receptor antagonist activity. nih.gov |

| C-6 | Substitution with various amines | Creates novel compounds with potential antifungal activities. researchgate.net |

Exploration of Heterocyclic and Aromatic Substituents on the Purine Scaffold

The introduction of heterocyclic and aromatic substituents onto the purine scaffold is a widely employed strategy to enhance biological activity and explore new chemical space. rsc.orgacs.org These substituents can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with biological targets, thereby influencing the compound's potency and selectivity.

For instance, the development of EGFR inhibitors has involved the incorporation of a 2,9-disubstituted 8-phenylthio phenylsulfinyl-9H-purine scaffold. mdpi.com In another study, the synthesis of purine-hybridized quinoline (B57606) derivatives demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.com The regioselective introduction of these substituents is crucial, with the C-6 position of the purine often being the preferred site for substitution due to its electron-deficient nature. mdpi.com

The attachment of piperazine (B1678402) moieties to the purine core has been a particularly fruitful approach in cancer research. acs.org Compounds bearing a 4-substituted piperazine at C-6 and a 4-substituted benzyl (B1604629) at N-9 have shown promising anticancer activity. rsc.org Similarly, the synthesis of 1,3,4-oxadiazole (B1194373) purine derivatives has yielded compounds with activity against liver cancer cells. rsc.org

The following table illustrates the impact of various heterocyclic and aromatic substituents on the biological activity of purine derivatives:

| Substituent Type | Position of Substitution | Biological Target/Activity |

| Phenylthio phenylsulfinyl | C-8 and N-9 | EGFR inhibition. mdpi.com |

| Quinoline | C-6 | Cytotoxicity in cancer cell lines. mdpi.com |

| Piperazine | C-6 | Anticancer activity. rsc.orgacs.org |

| 1,3,4-Oxadiazole | C-6 | Activity against liver cancer cells. rsc.org |

Rational Design Principles Derived from Comprehensive SAR Analysis

Comprehensive SAR analysis of purine derivatives, including analogs of 9-Methyl-9H-purine-2,6-diamine, has led to the formulation of key rational design principles for developing new therapeutic agents. rsc.org These principles are derived from understanding how specific structural modifications influence biological outcomes.

One of the core principles is the strategic use of substitutions at the N-9, C-2, and C-6 positions to fine-tune potency and selectivity. For example, it has been established that for certain biological targets, smaller, less bulky groups at the N-9 position may be preferable, while for others, larger or more functionalized groups can enhance activity. researchgate.net

The modification of the amino groups at C-2 and C-6 is another critical design element. The introduction of specific substituents can either enhance receptor binding or modulate enzyme inhibition. nih.gov For example, the addition of a methyl group to the C-6 amino group was a key step in improving the antagonist activity of certain P2X3 receptor ligands. nih.gov

Furthermore, the incorporation of heterocyclic and aromatic rings has emerged as a powerful strategy. These groups can introduce additional points of interaction with the target protein, leading to increased affinity and efficacy. rsc.orgacs.org The choice of the heterocyclic or aromatic system is crucial and is often guided by the specific topology of the target's binding site.

In silico methods, such as 3D-QSAR and molecular docking, play an increasingly important role in the rational design process. nih.gov These computational tools allow for the prediction of how different substituents will affect the binding affinity and biological activity of a compound, thereby guiding synthetic efforts towards more promising candidates. nih.gov

Key rational design principles derived from SAR studies of purine analogs are summarized below:

N-9 Substitution: Modulate steric bulk and electronic properties to optimize target engagement.

C-2 and C-6 Amino Group Modification: Introduce substituents to enhance specific interactions with the target.

Heterocyclic and Aromatic Scaffolds: Incorporate these groups to introduce additional binding interactions.

Computational Guidance: Utilize in silico models to predict the impact of structural modifications.

Mechanistic Research on Biological Target Interactions of 9 Methyl 9h Purine 2,6 Diamine and Its Derivatives

Kinase Inhibition Mechanisms and Specificity

Derivatives of the 9-Methyl-9H-purine-2,6-diamine scaffold have demonstrated significant inhibitory activity against a range of protein kinases, which are critical regulators of numerous cellular processes. The specificity and mechanism of this inhibition vary depending on the substitutions made to the purine (B94841) core, leading to tailored interactions with the ATP-binding pockets of different kinases.

Aurora Kinase Inhibition and Functional Characterization

A notable derivative of the 2,6-diamino-substituted purine class, known as reversine, has been identified as a potent inhibitor of Aurora kinases. nih.gov These kinases are crucial for the regulation of mitosis, and their inhibition can lead to significant disruptions in cell division.

Docking studies have been instrumental in the design of reversine-related molecules, focusing on their potential to inhibit Aurora B kinase. nih.govnih.gov The functional consequence of Aurora kinase inhibition by these purine derivatives is a pronounced arrest of the cell cycle in the G2/M phase. nih.gov This disruption of mitotic progression often leads to endoreduplication and the formation of polyploid cells, which can subsequently undergo apoptosis. nih.govnih.gov Interestingly, the cytotoxic effects of these compounds have been observed to be more pronounced in cancer cells with a compromised p53 signaling pathway, suggesting a potential selective advantage in targeting p53-defective tumors. nih.govnih.gov

Table 1: Functional Effects of Aurora Kinase Inhibition by 2,6-Diamino-Substituted Purine Derivatives

| Derivative Class | Primary Target | Cellular Effect | Consequence in p53-Defective Cells |

| Reversine and analogs | Aurora Kinases | G2/M cell cycle arrest, polyploidy, endoreduplication | Enhanced cytotoxic effect |

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation

The 9H-purine scaffold is a well-established framework for the development of inhibitors targeting cyclin-dependent kinases (CDKs), which are central to the control of cell cycle progression. nih.gov By modifying the substitutions at the 2, 6, and 9 positions of the purine ring, researchers have been able to achieve high potency and selectivity for specific CDKs, particularly CDK2. nih.gov

Derivatives of 2-arylaminopurine have been synthesized to be competitive inhibitors at the ATP binding site of CDK2. nih.gov Structural studies of inhibitor-kinase complexes have revealed that these compounds can stabilize a specific conformation of the glycine-rich loop within the ATP ribose binding pocket of CDK2. nih.gov This stabilized conformation is favored in CDK2 but not in the closely related CDK1, providing a structural basis for the observed selectivity. nih.gov The inhibition of CDK2, often in conjunction with other CDKs like CDK4 and CDK6, leads to a blockage of the cell cycle, typically in the G1 phase, thereby preventing the cell from entering the DNA synthesis (S) phase. nih.govmdpi.com This ultimately suppresses cancer cell proliferation. nih.gov

Table 2: CDK Inhibition Profile of Substituted Purine Derivatives

| Derivative Type | Target CDK | Mechanism of Action | Effect on Cell Cycle |

| 6-Substituted 2-arylaminopurines | CDK2 (selective) | ATP-competitive inhibition | G1 arrest |

| 2,6,9-trisubstituted purines | CDK1, CDK2, CDK4, CDK5, CDK9 | ATP-competitive inhibition | G1 and G2 arrest |

Janus Kinase 2 (JAK2) and BRD4(BD2) Dual Targeting Mechanisms

In a novel approach to cancer therapy, derivatives of 9H-purine-2,6-diamine have been designed to simultaneously inhibit both Janus kinase 2 (JAK2) and the second bromodomain (BD2) of the bromodomain-containing protein 4 (BRD4). semanticscholar.org This dual-targeting strategy is based on the synergistic roles of JAK2 and BRD4 in pro-inflammatory and oncogenic signaling pathways, such as the NF-κB pathway.

The design of these dual inhibitors often starts from a known kinase inhibitor scaffold, which is then optimized to also bind to the acetyl-lysine binding pocket of the bromodomain. nih.govidtdna.com For instance, the JAK2/FLT3 inhibitor TG101348 was identified as a moderately active inhibitor of BRD4, and subsequent structure-based design led to analogs with potent inhibitory activity against both targets. semanticscholar.orgnih.gov The ability of these compounds to displace BRD4 from chromatin has been demonstrated through techniques like fluorescent recovery after photo-bleaching (FRAP). idtdna.com By inhibiting both JAK2 and BRD4, these dual-target inhibitors can effectively suppress downstream signaling pathways, including the phosphorylation of key proteins in the NF-κB pathway.

Inositol (B14025) Polyphosphate Kinase (IP6K) Modulation and ATP Competitive Binding

The purine scaffold has also been utilized to develop inhibitors of inositol hexakisphosphate kinase (IP6K), an enzyme involved in the synthesis of inositol pyrophosphates, which are important signaling molecules. A well-characterized pan-IP6K inhibitor with a purine core is N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP). nih.govsemanticscholar.org

Mechanistic studies have shown that TNP and its analogs act as ATP-competitive inhibitors of IP6K. semanticscholar.org The development of these inhibitors has involved the synthesis of a series of analogs to establish a structure-activity relationship, aiming to improve potency and reduce off-target effects. nih.gov The synthesis of these purine-based IP6K inhibitors often begins with 2,6-dichloropurine (B15474), which undergoes sequential nucleophilic substitutions to introduce the desired side chains at the 2 and 6 positions. semanticscholar.org

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (Activating and Drug-Resistance Mutations)

Derivatives based on a purine-like pyrimidine (B1678525) scaffold have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key target in non-small cell lung cancer (NSCLC). These compounds are designed to be ATP-competitive inhibitors. A significant focus of research in this area has been to develop inhibitors that are effective against not only the wild-type EGFR but also against activating mutations (e.g., L858R, exon 19 deletions) and acquired drug-resistance mutations (e.g., T790M).

The development of these inhibitors often involves a "scaffold hopping" approach, where the core structure of a known inhibitor is replaced with a different but structurally related scaffold, such as replacing a quinazoline (B50416) core with a 4,6-disubstituted pyrimidine. The goal is to maintain or improve the inhibitory potency while potentially altering other properties of the molecule. The inhibition of EGFR by these compounds leads to a stronger pro-apoptotic effect and can induce cell cycle arrest in the G2/M phase in cancer cells harboring EGFR mutations.

Table 3: EGFR Inhibition by Purine-like Derivatives

| Derivative Scaffold | Mechanism | Targeted EGFR Variants | Cellular Outcome |

| 4,6-disubstituted pyrimidines | ATP-competitive inhibition | Wild-type, activating mutations, resistance mutations | Pro-apoptotic effect, G2/M arrest |

Modulation of Cellular Signaling Pathways

Beyond the direct inhibition of specific kinases, derivatives of 9-Methyl-9H-purine-2,6-diamine can modulate broader cellular signaling pathways, often as a downstream consequence of their primary target engagement.

One such pathway is the TLR4/MyD88/NF-κB signaling cascade, which plays a critical role in inflammation. Novel 9-cinnamyl-9H-purine analogues have been shown to inhibit this pathway. Mechanistically, these compounds can prevent the translocation of the transcription factor NF-κB from the cytosol to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Furthermore, the interaction of BRD4 with the tumor suppressor protein p53 provides another avenue for pathway modulation. BRD4 can recruit p53 and mediate the transcription of its target genes. Therefore, by inhibiting BRD4, purine-based dual inhibitors have the potential to influence p53-mediated cellular responses. As mentioned earlier, some 2,6-diamino-substituted purine derivatives that inhibit Aurora kinases show increased efficacy in p53-defective cells, highlighting the interplay between purine-based inhibitors and the p53 signaling network. nih.govnih.gov

NF-κB Pathway Intervention and Protein Phosphorylation Effects

Derivatives of 9H-purine have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nih.govkorea.ac.kracs.org Research into novel 9-cinnamyl-9H-purine analogues has demonstrated their ability to suppress this pathway by disrupting the interaction between Toll-like receptor 4 (TLR4) and its adaptor protein, Myeloid differentiation primary response 88 (MyD88). korea.ac.kracs.org

This intervention prevents the downstream activation and phosphorylation cascade that ultimately leads to the translocation of the NF-κB protein complex into the nucleus. nih.gov One particular derivative, designated 5e, was shown to significantly inhibit the production of nitric oxide and reduce levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in lipopolysaccharide (LPS)-induced macrophages. korea.ac.kracs.org The mechanism involves the suppression of iNOS and COX-2 protein levels by blocking the TLR4/MyD88/NF-κB signaling axis. korea.ac.kr These findings highlight a clear mechanism where purine derivatives can modulate inflammatory responses by intervening at a high level in the NF-κB signal transduction pathway. nih.govkorea.ac.kracs.org

Hedgehog (Hh) Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers. nih.govnih.gov Research has identified that certain purine derivatives can act as inhibitors of this pathway. nih.gov Specifically, in a series of five-membered heterocyclic fused-pyrimidines, purine analogues bearing basic amine side chains showed significant potency in Hh signaling inhibition. nih.gov Further structure-activity relationship studies indicated that the substitution of a methyl group at the 9-position of the purine core, as is present in 9-Methyl-9H-purine-2,6-diamine, appeared to enhance the Hh inhibitory activity. nih.gov These inhibitors are thought to act downstream in the pathway, likely by blocking Gli-dependent signaling, which is the final transcriptional activation step of the Hh cascade. nih.gov

Interaction with Nucleic Acids and Photoprotective Roles

The core structure of 9-Methyl-9H-purine-2,6-diamine, which is 2,6-diaminopurine (B158960) (also known as 2-aminoadenine), has been investigated for its unique interactions with nucleic acids, particularly in the context of DNA repair and prebiotic chemistry. nih.govhoffmanlab.orgnih.gov

Ultraviolet (UV) radiation can cause significant damage to DNA by forming lesions like cyclobutane (B1203170) pyrimidine dimers (CPDs). nih.gov The 2,6-diaminopurine moiety has been shown to facilitate the repair of these CPDs with remarkable efficiency, reaching yields of up to 92%. nih.gov This repair process is driven by a photoinduced electron transfer mechanism. nih.gov The 2,6-diaminopurine base possesses excellent electron-donating properties when incorporated into a DNA strand, allowing it to transfer an electron to the CPD lesion, which triggers the reversal of the dimer back to two individual pyrimidine bases. nih.gov This non-enzymatic self-repair mechanism is analogous to the enzymatic repair carried out by photolyases, which use a flavin chromophore as the electron donor. nih.gov

The robust photostability and repair capabilities of 2,6-diaminopurine are highly significant in the context of the origins of life on Earth. nih.gov Early Earth was subjected to intense UV radiation, which would have been a major obstacle to the formation and stability of the first informational polymers like RNA and DNA. nih.gov The ability of 2,6-diaminopurine to not only withstand UV radiation but also to actively repair UV-induced damage in adjacent bases makes it a strong candidate for a component of the primordial genetic alphabet. nih.gov Its presence in early oligonucleotides could have provided a crucial photoprotective advantage, ensuring the integrity and survival of the genetic code in a high-UV environment. nih.gov Furthermore, studies have shown that the deoxyribonucleoside of 2,6-diaminopurine can be formed under the same plausible prebiotic conditions as canonical nucleosides, supporting its potential role in the emergence of functional and photostable genetic polymers. nih.gov

In Vitro and In Vivo (Preclinical) Mechanistic Investigations

Enzyme kinetic studies are fundamental to characterizing the mechanism of action for enzyme inhibitors. khanacademy.orgmdpi.comresearchgate.net For purine derivatives, these studies have been crucial in elucidating their function as ATP-competitive inhibitors of various kinases. nih.govnih.gov A notable example is the derivative O6-cyclohexylmethylguanine (NU2058), which has been studied as an inhibitor of cyclin-dependent kinases (CDKs). nih.gov

Kinetic analysis revealed that NU2058 acts as a competitive inhibitor of both CDK1 and CDK2 with respect to ATP. nih.gov This means it directly competes with the endogenous ATP substrate for binding to the kinase's active site. khanacademy.org The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. Structure-based drug design programs have used NU2058 as a lead compound to develop even more potent N2-substituted analogues with significantly lower IC50 values. nih.gov

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| NU6102 (Derivative of NU2058) | CDK1/cyclinB | 9.5 nM | nih.gov |

| NU6102 (Derivative of NU2058) | CDK2/cyclinA3 | 5.4 nM | nih.gov |

| 4'-hydroxy derivative of NU2058 | CDK1/cyclinB | 94 nM | nih.gov |

| 4'-hydroxy derivative of NU2058 | CDK2/cyclinA3 | 69 nM | nih.gov |

| 4'-monomethylsulfonamide derivative of NU2058 | CDK1/cyclinB | 9.0 nM | nih.gov |

| 4'-monomethylsulfonamide derivative of NU2058 | CDK2/cyclinA3 | 7.0 nM | nih.gov |

These kinetic studies confirm the mechanism of competitive inhibition and guide the rational design of more selective and potent kinase inhibitors based on the purine scaffold. nih.govnih.gov

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a ligand, such as 9-Methyl-9H-purine-2,6-diamine or its derivatives, and a biological target at the molecular level. These in-silico techniques are crucial for understanding binding mechanisms, guiding the design of more potent and selective molecules, and interpreting experimental results.

Research on purine derivatives frequently employs molecular docking to investigate their binding modes within the active sites of protein kinases, which are common targets due to the structural similarity of the purine scaffold to adenosine (B11128) triphosphate (ATP). For instance, docking studies on 2,6-diamino-substituted purine derivatives structurally related to 9-Methyl-9H-purine-2,6-diamine have been performed to predict their interactions with targets like Aurora-B kinase and Monopolar spindle 1 (Mps1), both of which are critical in mitotic regulation. These simulations often reveal key hydrogen bonds and hydrophobic interactions that stabilize the protein-ligand complex. It has been observed that the purine core can form hydrogen bonds with the hinge region of the kinase, a common binding pattern for ATP-competitive inhibitors.

Molecular dynamics (MD) simulations further refine the static picture provided by docking. MD studies simulate the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the conformational changes that may occur upon binding. These simulations can help verify the stability of predicted binding poses and calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). For purine derivatives, MD simulations have been used to confirm the stability of their interactions with target enzymes like Cyclin-Dependent Kinase 1 (CDK1). nih.gov

The table below summarizes representative findings from molecular docking studies on purine derivatives targeting various protein kinases, illustrating common interaction patterns.

| Derivative Class | Protein Target | Key Interacting Residues | Predicted Interactions | Reference |

|---|---|---|---|---|

| N6-substituted 2,6-diaminopurine | Aurora-B Kinase, Mps1 | Not explicitly named | Hydrogen bonds and hydrophobic interactions. HN(9) tautomer showed more stable interactions than HN(7). | nih.gov |

| 2,9-disubstituted 8-phenylthiopurine | EGFR-Tyrosine Kinase | MET793, THR854, LEU718, LYS745 | Hydrogen bonds with MET793; Hydrophobic interactions with multiple residues in the active site. | |

| Purine-based inhibitors | CDK2 | Asp86, Glu81, Leu83, Lys33 | Hydrogen bond formation with key residues in the ATP-binding pocket. | nih.gov |

These computational studies are instrumental in rationalizing the structure-activity relationships (SAR) observed in experimental assays and in the prospective design of new derivatives with improved affinity and selectivity.

Cell-Based Assays for Cell Cycle Arrest and Apoptosis Induction Studies

Cell-based assays are fundamental for evaluating the biological effects of compounds like 9-Methyl-9H-purine-2,6-diamine and its derivatives in a physiological context. These experiments are critical for determining a compound's potential as an anticancer agent by assessing its ability to interfere with cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis).

Studies on various 2,6,9-trisubstituted and other N-substituted purine derivatives have demonstrated significant effects on the cell cycle of various cancer cell lines. For example, certain 2,6-diamino substituted purine derivatives were evaluated on MCF-7 breast and HCT116 colorectal cancer cells. nih.govnih.gov These compounds were found to cause cell cycle arrest in the G2/M phase and induce polyploidy, an abnormal state of having more than two sets of chromosomes. nih.govnih.gov Interestingly, the efficacy of these specific derivatives was more pronounced in cells where the tumor suppressor protein p53 was deleted or down-regulated, suggesting a potential selective role for these molecules in p53-defective cancers. nih.govnih.gov

Other research on different 2,6,9-trisubstituted purines demonstrated that specific substitution patterns are crucial for cytotoxic activity. rsc.orgfrontiersin.org One particular compound was shown to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 human leukemia cells. rsc.orgfrontiersin.org The induction of apoptosis is a highly desirable characteristic for an anticancer agent, and it is often confirmed through methods like Annexin-V staining, which detects early apoptotic events, and analysis of caspase activation. whiterose.ac.uknoaa.gov For instance, one purine derivative was found to induce apoptosis in hepatocellular carcinoma (HepG2) cells, which was associated with an increase in the Bax/Bcl-2 protein ratio and the cleavage of caspases-9 and -3. mdpi.com

The following table summarizes the observed effects of various classes of purine derivatives on different cancer cell lines.

| Derivative Class | Cell Line | Effect | Observed IC50 / Concentration | Reference |

|---|---|---|---|---|

| N6-methyl-N2-phenyl-7H-purine-2,6-diamine derivative | HCT116p53-/- | G2/M arrest and endoreduplication | 5 µM | nih.govnih.gov |

| 2,6,9-trisubstituted purine (Compound 7h) | HL-60 (Leukemia) | S-phase arrest and apoptosis induction | Not specified | rsc.orgfrontiersin.org |

| 6-[(1-naphthylmethyl)sulfanyl]-9H-purine | HepG2 (Hepatocellular Carcinoma) | G2/M arrest and apoptosis induction | Not specified | mdpi.com |

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Jurkat (T-cell Leukemia) | Apoptosis induction | IC50 of 29 µM | noaa.gov |

These cell-based studies provide essential evidence of the mechanistic action of purine derivatives, linking their interaction with molecular targets to a functional cellular outcome.

Binding Affinity Studies (e.g., Isothermal Titration Calorimetry)

Binding affinity studies are essential for the quantitative characterization of the interaction between a compound and its biological target. Isothermal Titration Calorimetry (ITC) is considered a gold-standard biophysical technique for this purpose because it provides a complete thermodynamic profile of the binding event in a single experiment. mdpi.com ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the accurate determination of the binding affinity (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

In the context of kinase inhibition, ITC has been used to confirm the binding affinities of various purine-based inhibitors to CDKs. nih.govresearchgate.net Such experiments validate the results from computational docking and enzymatic assays by directly measuring the physical interaction. The thermodynamic signature (ΔH and ΔS) obtained from ITC can reveal the nature of the binding forces; for example, a large negative enthalpy change often suggests significant hydrogen bonding and van der Waals interactions, while a positive entropy change can indicate the release of bound water molecules from the active site upon ligand binding.

The table below presents illustrative thermodynamic data from ITC studies on related purine compounds binding to biological targets.

| Compound | Target | Binding Affinity (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Reference |

|---|---|---|---|---|---|

| 2,6-diaminopurine | Guanine (B1146940) Riboswitch (C74U mutant) | Not specified (ΔG = -10.73 kcal/mol) | -40.3 | -97.6 | nih.gov |

| CGP74514A (purine-based) | CDK1-cyclin B | 1600 nM | Not reported | Not reported | nih.govresearchgate.net |

| CGP74514A (purine-based) | CDK2-cyclin A | 4200 nM | Not reported | Not reported | nih.govresearchgate.net |

| ZIP (purine derivative) | Cdk-2 | 35 µM | Not reported | Not reported | rsc.org |

This quantitative data is invaluable for understanding the molecular recognition process and for the rational, thermodynamics-driven optimization of lead compounds.

Advanced Analytical Methodologies for Research Applications of 9 Methyl 9h Purine 2,6 Diamine

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic separation is a fundamental step in the study of synthesized chemical compounds. For 9-Methyl-9H-purine-2,6-diamine, these techniques are critical for isolating the target molecule from reaction byproducts and for confirming its purity before use in biological assays.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity verification of 9-Methyl-9H-purine-2,6-diamine. In preparative applications, reversed-phase HPLC can be used to isolate the compound from crude reaction mixtures, yielding a high-purity product. For analytical purposes, HPLC is used to determine the purity of a sample, with standards often requiring >95% or even >99% purity for biological testing. mdpi.com

A typical analytical method involves a reversed-phase column (e.g., C18) and a mobile phase gradient. tandfonline.comgoogle.com This system separates the compound from impurities based on their differential partitioning between the stationary phase and the mobile phase. The mobile phase often consists of an aqueous component with an acid modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), and an organic solvent such as acetonitrile (B52724). tandfonline.comgoogle.com The compound is detected as it elutes from the column, most commonly by a UV detector, and its retention time and peak purity are assessed. google.com

Table 1: Representative HPLC Parameters for Analysis of Purine (B94841) Derivatives

| Parameter | Condition |

|---|---|

| Instrument | Thermo Finnigan SpectraSYSTEM or similar |

| Column | Reversed-Phase C18 (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm) google.com |

| Mobile Phase A | 0.1% Formic Acid in Water tandfonline.com |

| Mobile Phase B | Acetonitrile tandfonline.com |

| Gradient | Linear gradient, e.g., 5% to 95% B over a set time |

| Flow Rate | 1.0 - 2.0 mL/min tandfonline.comgoogle.com |

| Detection | UV (e.g., at 254 nm) mdpi.com |

| Injection Volume | 5 - 10 µL |

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique widely used to monitor the progress of organic syntheses, including that of 9-Methyl-9H-purine-2,6-diamine. nih.govresearchgate.net Researchers apply small spots of the reaction mixture to a TLC plate, typically coated with silica (B1680970) gel containing a fluorescent indicator (e.g., Merck GF-254). nih.govresearchgate.net The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727). mdpi.comnih.gov

As the solvent front moves up the plate, the components of the reaction mixture separate based on their polarity. The spots can be visualized under UV light. By comparing the relative intensity and position (retention factor, Rf) of the spot corresponding to the starting material versus the newly formed product spot, a researcher can efficiently track the reaction's progression towards completion. mdpi.comnih.gov This allows for optimization of reaction times and helps in deciding the appropriate point at which to terminate the reaction and begin workup and purification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Research

For the highly sensitive and selective quantification of 9-Methyl-9H-purine-2,6-diamine in preclinical research, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique is essential for pharmacokinetic and metabolic studies.

Before quantifying 9-Methyl-9H-purine-2,6-diamine in preclinical samples such as plasma, urine, or tissue homogenates, a robust LC-MS/MS method must be developed and rigorously validated. nih.gov This process ensures that the measurements are accurate and reproducible. The development involves optimizing several key components. A simple protein precipitation step using a solvent like methanol is often employed for sample clean-up. nih.govnih.gov Chromatographic separation is typically achieved on a reversed-phase C18 column. nih.govdovepress.com

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity. A specific precursor ion (the molecular ion of 9-Methyl-9H-purine-2,6-diamine) is selected and fragmented to produce a characteristic product ion; this specific "transition" is what is monitored. nih.gov

Method validation is performed according to regulatory guidelines and assesses several parameters:

Selectivity: Ensuring no interference from endogenous components in the biological matrix. nih.gov

Linearity: Establishing a concentration range where the instrument response is proportional to the compound's concentration. dovepress.com

Accuracy and Precision: Determining how close the measured values are to the true values and how close repeated measurements are to each other, both within a single day (intra-day) and over several days (inter-day). nih.govdovepress.com